molecular formula C18H14ClNO2 B2557312 Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate CAS No. 882747-33-3

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate

Cat. No. B2557312
CAS RN: 882747-33-3
M. Wt: 311.77
InChI Key: QTDBBLOQAYTXRH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate (M6CMPQC) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. M6CMPQC is a quinolinecarboxylate, which is a type of organic compound that has a quinoline ring structure and a carboxylate group. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes. It has also been studied for its potential applications in the field of biochemistry, where it has been used for the synthesis of various compounds.

Scientific Research Applications

Anticancer Properties

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy .

Anti-Inflammatory Activity

This compound has been explored for its anti-inflammatory properties. In vitro and animal studies indicate that it can suppress pro-inflammatory cytokines and modulate immune responses. Researchers are investigating its potential as a novel anti-inflammatory agent .

Antimicrobial Applications

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate has demonstrated activity against certain bacterial and fungal strains. It may serve as a lead compound for developing new antimicrobial agents. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Neuroprotective Effects

In preclinical models, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation. Researchers are exploring its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Properties

Preliminary data suggest that methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate may inhibit certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its antiviral mechanisms warrant further investigation .

Photophysical Applications

Researchers have studied the photophysical properties of this compound. Its fluorescence behavior and absorption spectra make it interesting for applications in sensors, imaging, and optoelectronic devices .

Chemical Synthesis and Medicinal Chemistry

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate serves as a valuable intermediate in the synthesis of other compounds. Medicinal chemists explore its derivatives for drug development.

Structure-Activity Relationship Studies

Scientists use this compound to understand the structure-activity relationships within the quinolinecarboxylate family. By modifying its structure, they aim to optimize its biological activities .

properties

IUPAC Name

methyl 6-chloro-3-methyl-2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-16(18(21)22-2)14-10-13(19)8-9-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDBBLOQAYTXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylate

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